molecular formula C19H21N3O2S B11495690 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea

1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea

Cat. No.: B11495690
M. Wt: 355.5 g/mol
InChI Key: NYIJAQVRSACGPI-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetylphenyl group and a morpholinylphenyl group attached to a thiourea backbone.

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-morpholinylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.

Scientific Research Applications

1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea include:

    1-(4-Morpholin-4-yl-phenyl)-ethylamine: This compound has a similar morpholinylphenyl group but lacks the thiourea and acetylphenyl groups.

    1-Morpholin-4-yl-2-(2-nitro-phenyl)-ethanone: This compound contains a morpholinyl group and a nitrophenyl group but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(4-morpholin-4-ylphenyl)thiourea

InChI

InChI=1S/C19H21N3O2S/c1-14(23)15-2-4-16(5-3-15)20-19(25)21-17-6-8-18(9-7-17)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,25)

InChI Key

NYIJAQVRSACGPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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